Tetradecanedioic acid
Overview
Description
Tetradecanedioic acid, also known as 1,14-tetradecanedioic acid, is a long-chain dicarboxylic acid with the molecular formula C14H26O4. It is a white crystalline solid that is slightly soluble in water. This compound is primarily used as an intermediate in organic synthesis and has various applications in the production of polymers, resins, and other industrial chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecanedioic acid can be synthesized through several methods. One common synthetic route involves the oxidation of tetradecane using strong oxidizing agents such as potassium permanganate or nitric acid. The reaction typically requires elevated temperatures and prolonged reaction times to achieve high yields .
Another method involves the hydrolysis of tetradecanedioyl chloride, which is obtained by the reaction of tetradecane with thionyl chloride. The hydrolysis reaction is carried out in the presence of a base, such as sodium hydroxide, to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves the microbial oxidation of long-chain alkanes. Specific strains of bacteria, such as Candida viswanathii, are used to oxidize tetradecane to this compound under controlled conditions. This biotechnological approach is considered more environmentally friendly compared to traditional chemical synthesis methods .
Chemical Reactions Analysis
Types of Reactions
Tetradecanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of this compound can yield tetradecanediol.
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Amidation: Amines (e.g., ethylamine, butylamine) and dehydrating agents (e.g., dicyclohexylcarbodiimide).
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Tetradecanediol.
Esterification: Tetradecanedioate esters.
Amidation: this compound amides.
Scientific Research Applications
Tetradecanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and resins. It is also used in the preparation of various organic compounds.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of high-performance nylons, adhesives, and coatings
Mechanism of Action
Tetradecanedioic acid exerts its effects primarily through its interaction with metabolic pathways. It is known to act as a decoupling agent in mitochondria, affecting the rate of respiration and oxidative phosphorylation. This compound can influence the proton gradient across the mitochondrial membrane, leading to changes in ATP synthesis and energy production .
Comparison with Similar Compounds
Similar Compounds
Dodecanedioic acid: A shorter-chain dicarboxylic acid with similar chemical properties.
Hexadecanedioic acid: A longer-chain dicarboxylic acid with similar applications.
Sebacic acid: Another dicarboxylic acid used in the production of polymers and resins.
Uniqueness
Tetradecanedioic acid is unique due to its specific chain length, which provides distinct physical and chemical properties. Its intermediate chain length makes it suitable for applications where shorter or longer-chain dicarboxylic acids may not be as effective. Additionally, its role as a decoupling agent in mitochondrial respiration sets it apart from other dicarboxylic acids .
Properties
IUPAC Name |
tetradecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHCYKULIHKCEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061166 | |
Record name | Tetradecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tetradecanedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.2 mg/mL | |
Record name | Tetradecanedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
821-38-5 | |
Record name | Tetradecanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=821-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetradecanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TETRADECANEDIOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9504 | |
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Record name | Tetradecanedioic acid | |
Source | EPA Chemicals under the TSCA | |
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Record name | Tetradecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.342 | |
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Record name | TETRADECANEDIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEC3AC47H1 | |
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Record name | Tetradecanedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tetradecanedioic acid, also known as 1,14-tetradecanedioic acid, has the molecular formula C14H26O4 and a molecular weight of 258.35 g/mol. [, , , , , ]
A: Researchers frequently employ techniques like X-ray powder diffraction, differential scanning calorimetry (DSC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) to characterize this compound. [, , , , , ]
A: Yes, this compound exhibits polymorphism. At low temperatures, it crystallizes in an ordered C-form. Upon heating, it transitions to an ordered Ch-form just below its melting point. Interestingly, a monoclinic form, Ci, can arise in mixed samples due to compositional disorder. []
A: Unlike some other linear molecules (alkanes, alkanols, fatty acids), increasing the chain length in linear dicarboxylic acids leads to a decrease in the solid-solid and solid-liquid phase transition temperatures. []
A: Yes, recent research suggests that this compound could serve as a potential biomarker for osteoporosis in women. In a study utilizing LC/GC-MS metabolomics, elevated levels of this compound were observed in the plasma of elderly women with osteoporosis compared to age- and BMI-matched controls. [] Additionally, it has been studied as a potential biomarker for organic anion transporter (OAT) activity. [, ]
A: Research indicates that a non-metabolizable analog of this compound, α,α′-tetrachloro-tetradecanedioic acid (Cl-DICA), can modulate insulin secretion. Short-term exposure to Cl-DICA enhanced glucose-stimulated insulin secretion, but not arginine-stimulated secretion. []
A: this compound serves as a building block for synthesizing various polymers, including biodegradable polyesters. These polyesters find applications in drug delivery systems, tissue engineering scaffolds, and environmentally friendly packaging materials. [, , , , , ]
A: Yes, this compound can be copolymerized with other monomers like erythritol to produce soft polyester elastomers. These elastomers exhibit tunable mechanical properties, making them attractive for applications in soft tissue engineering, where mimicking the elasticity and flexibility of natural tissues is crucial. []
A: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are common techniques for quantifying this compound in various matrices. Researchers have developed and validated these methods for analyzing this compound in plasma and other biological samples. [, , , , ]
A: While specific details regarding this compound's environmental impact are limited in the provided research, its use in biodegradable polymers suggests a potential for reduced environmental persistence compared to traditional plastics. Research into biodegradation pathways and potential ecotoxicological effects would provide valuable insights for assessing its overall environmental profile. [, , ]
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